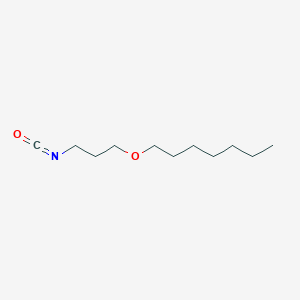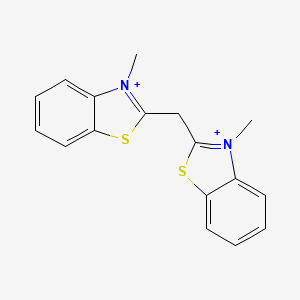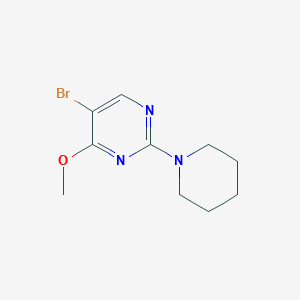
Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)-: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, particularly in nucleic acids such as DNA and RNA. The specific compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a piperidinyl group at the 2-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- can be achieved through various synthetic routes. One common method involves the bromination of 4-methoxy-2-(1-piperidinyl)pyrimidine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the piperidinyl group can undergo reduction to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
- Oxidation reactions produce aldehydes, carboxylic acids, or ketones depending on the specific conditions and reagents .
Applications De Recherche Scientifique
Chemistry: Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for chemical reactions .
Mécanisme D'action
The mechanism of action of Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- involves its interaction with specific molecular targets in biological systems. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The piperidinyl group enhances its solubility and bioavailability .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar structure but lacks the methoxy group, resulting in different chemical and biological properties.
4-Methoxy-2-(1-piperidinyl)pyrimidine:
Uniqueness: Pyrimidine, 5-bromo-4-methoxy-2-(1-piperidinyl)- is unique due to the combination of the bromine atom, methoxy group, and piperidinyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
59549-50-7 |
|---|---|
Formule moléculaire |
C10H14BrN3O |
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
5-bromo-4-methoxy-2-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C10H14BrN3O/c1-15-9-8(11)7-12-10(13-9)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
Clé InChI |
JNFXFAHBOCXPRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC=C1Br)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


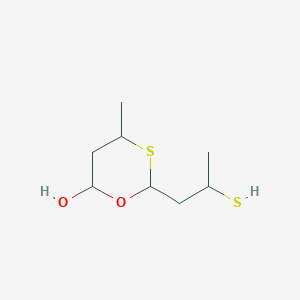
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
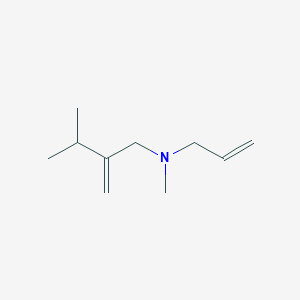
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
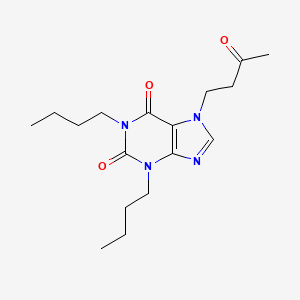
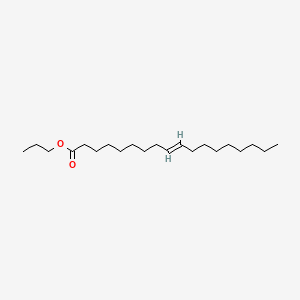
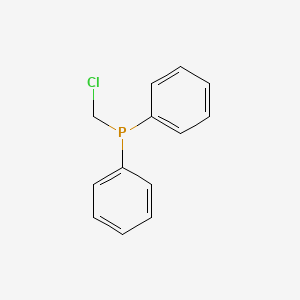
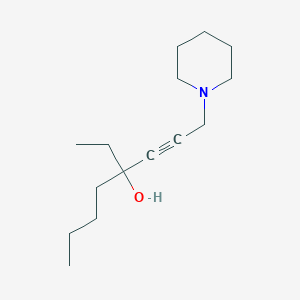

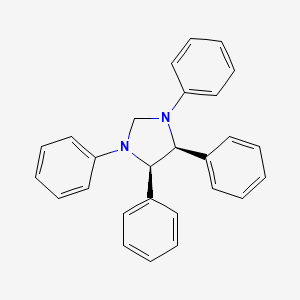

![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
